REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:17][C:16]2[CH:15]=[N:14][CH:13]=[C:12]([C:18]#N)[C:11]=2[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:20].[Na+].[CH2:22]([OH:24])C>O>[CH3:22][O:24][C:18]([C:12]1[C:11]2[CH2:10][CH2:9][N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH2:17][C:16]=2[CH:15]=[N:14][CH:13]=1)=[O:20] |f:1.2|
|
Name
|
7-benzyl-5,6,7,8-tetrahydro-[2,7]-naphthyridine-4-carbonitrile
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC=2C(=CN=CC2C1)C#N
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L copper flask was placed
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 8 hr
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added ethanol (150 mL) and toluene (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Finally methanol (150 mL) and toluene (150 mL) were added
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue was further dried under high vacuum line overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the residue was added a solution of 30% sulfuric acid in methanol (w/w, 800 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hr
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove white solid (inorganic salt)
|
Type
|
FILTRATION
|
Details
|
The solid on filter paper
|
Type
|
WASH
|
Details
|
was washed with methanol (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added ice (300 g)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through 1 PS
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography on silica gel (500 g) with anhydrous sodium sulfate (50 g) on top
|
Type
|
WASH
|
Details
|
The column was eluted with 200 mL portions of 25% ethyl acetate in hexane
|
Type
|
ADDITION
|
Details
|
The eluent containing product
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN=CC=2CN(CCC12)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.1 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |